5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC15942852
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid -](/images/structure/VC15942852.png)
Specification
Molecular Formula | C14H10N2O2 |
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Molecular Weight | 238.24 g/mol |
IUPAC Name | 5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C14H10N2O2/c17-14(18)13-9-12-8-11(6-7-16(12)15-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Standard InChI Key | USHKOEXEVCPHAC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC(=NN3C=C2)C(=O)O |
Introduction
Chemical Structure and Properties
5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid has a molecular formula of C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol . Key structural features include:
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Pyrazolo[1,5-a]pyridine core: A bicyclic system formed by the fusion of a pyrazole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing).
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Substituents: A phenyl group at the 5-position and a carboxylic acid group at the 2-position.
Property | Value | Source |
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Molecular Weight | 238.24 g/mol | |
Density | 1.3 ± 0.1 g/cm³ | |
LogP | 3.11 | |
Molecular Formula | C₁₄H₁₀N₂O₂ |
The carboxylic acid moiety at the 2-position enhances solubility and enables functionalization, while the phenyl group at the 5-position contributes to hydrophobic interactions, influencing both reactivity and biological activity .
Synthesis and Reaction Pathways
The synthesis of 5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid involves methodologies tailored to construct its fused bicyclic core. Below are key synthetic strategies:
Conventional Acid-Catalyzed Cyclization
A common approach involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions . For example:
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Substrates:
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N-Amino-2-iminopyridine derivatives (e.g., 1a)
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Ethyl acetoacetate (2a) or ethyl benzoylacetate (2b)
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Conditions:
This method leverages oxidative dehydrogenation to form the pyrazolo[1,5-a]pyridine core, followed by cyclization. The carboxylic acid group is introduced via subsequent oxidation or hydrolysis .
Sonochemical Synthesis
An alternative eco-friendly method employs sonochemical reactions to synthesize polysubstituted pyrazolo[1,5-a]pyridines :
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Substrates:
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N-Amino-2-iminopyridine derivatives
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Acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate) or alkenes
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Conditions:
This approach avoids hazardous catalysts and accelerates reaction kinetics, making it suitable for large-scale production .
Method | Substrates | Conditions | Yield | Advantages |
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Acid-Catalyzed Cyclization | N-Amino-2-iminopyridine + β-diketones | Ethanol, O₂, 130°C, 18h | 70–94% | High regioselectivity |
Sonochemical Synthesis | N-Amino-2-iminopyridine + acetylenedicarboxylates | Ultrasound, 85°C, 20 min | 70–90% | Green chemistry, fast |
Biological and Pharmacological Relevance
While direct biological data for 5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid is limited, its structural analogs exhibit notable bioactivity. Below is an analysis of related compounds and their implications:
Enzyme Inhibition
The pyrazolo[1,5-a]pyridine scaffold is associated with enzyme inhibition:
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α-Glucosidase Inhibition: Analogous compounds demonstrate competitive inhibition with IC₅₀ values lower than acarbose (e.g., IC₅₀: 750 μM for acarbose).
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Kinase Inhibition: Pyrazolo[1,5-a]pyridines have been explored as p38 MAP kinase inhibitors, critical in inflammatory pathways .
Comparative Analysis with Related Compounds
The biological and chemical profile of 5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid can be contextualized through comparison with structurally similar molecules:
Compound | Structure | Key Features | Biological Activity |
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5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid | Pyrazolo[1,5-a]pyridine, 5-Ph, 2-COOH | Carboxylic acid for solubility/flexibility | Potential enzyme inhibition, anticancer |
5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | Pyrazolo[1,5-a]pyridine, 5-Br, 2-COOH | Bromine substituent for cross-coupling | Halogenation for drug optimization |
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Pyrazolo[1,5-a]pyridine, 2-Ph, 3-COOH | Phenyl at 2-position, carboxylic at 3 | Metabolic stability, reduced reactivity |
Research Applications and Case Studies
This compound serves as a versatile intermediate in synthetic chemistry:
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Heterocyclic Synthesis: Used to construct complex bicyclic systems for drug discovery .
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Functionalization: The carboxylic acid group enables amide bond formation, esterification, or salt formation for derivatization .
For example, 3-chloro-7-iodo-5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CID 87558159) has been synthesized to explore halogenation effects on reactivity and bioactivity .
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